2-(4-Bromo-2-fluoro-phenoxymethyl)-piperidine
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Overview
Description
2-(4-Bromo-2-fluoro-phenoxymethyl)-piperidine is a chemical compound characterized by the presence of a piperidine ring substituted with a 4-bromo-2-fluoro-phenoxymethyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4-Bromo-2-fluoro-phenoxymethyl)-piperidine typically involves the reaction of 4-bromo-2-fluoro-phenol with piperidine in the presence of a suitable base and solvent. The reaction conditions may vary, but common bases include sodium hydride or potassium carbonate, and solvents such as dimethylformamide or tetrahydrofuran are often used. The reaction is usually carried out under reflux conditions to ensure complete conversion of the starting materials.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentrations can optimize the production process.
Chemical Reactions Analysis
Types of Reactions
2-(4-Bromo-2-fluoro-phenoxymethyl)-piperidine undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles such as amines or thiols.
Oxidation Reactions: The phenoxymethyl group can undergo oxidation to form corresponding aldehydes or carboxylic acids.
Reduction Reactions: The compound can be reduced to remove the halogen atoms or to modify the piperidine ring.
Common Reagents and Conditions
Substitution: Reagents such as sodium azide or thiourea in polar solvents like dimethyl sulfoxide.
Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide in acidic or basic media.
Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a palladium catalyst.
Major Products Formed
Substitution: Formation of azido or thiol derivatives.
Oxidation: Formation of aldehydes or carboxylic acids.
Reduction: Formation of dehalogenated or modified piperidine derivatives.
Scientific Research Applications
2-(4-Bromo-2-fluoro-phenoxymethyl)-piperidine finds applications in various scientific research fields:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential lead compound for drug development.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 2-(4-Bromo-2-fluoro-phenoxymethyl)-piperidine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may exert its effects by binding to these targets and modulating their activity, leading to various biological responses. The exact pathways and molecular targets involved can vary depending on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
- 2-(4-Bromo-2-fluoro-phenoxymethyl)-pyrrolidine
- 3-(4-Bromo-2-fluoro-phenoxymethyl)-benzoic acid
- 1-(4-Bromo-2-fluoro-phenoxymethyl)-cyclopropyl-carbamic acid tert-butyl ester
Uniqueness
2-(4-Bromo-2-fluoro-phenoxymethyl)-piperidine is unique due to its specific substitution pattern and the presence of both bromine and fluorine atoms, which confer distinct chemical reactivity and biological activity. Compared to similar compounds, it may exhibit different pharmacokinetic properties, making it a valuable candidate for specific research applications.
Properties
IUPAC Name |
2-[(4-bromo-2-fluorophenoxy)methyl]piperidine |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H15BrFNO/c13-9-4-5-12(11(14)7-9)16-8-10-3-1-2-6-15-10/h4-5,7,10,15H,1-3,6,8H2 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MXHBXYLICXTWIN-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCNC(C1)COC2=C(C=C(C=C2)Br)F |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H15BrFNO |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
288.16 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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